
3-bromo-4-fluoro-N-(propan-2-yl)aniline
Übersicht
Beschreibung
3-bromo-4-fluoro-N-(propan-2-yl)aniline is an organic compound with the CAS Number: 1566843-16-0 . Its molecular weight is 232.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrFN/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,12H,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 232.1 .Wissenschaftliche Forschungsanwendungen
Materials Science and Vibrational Analysis
Research on halogenated anilines, including structures similar to 3-bromo-4-fluoro-N-(propan-2-yl)aniline, has demonstrated their potential utility in nonlinear optical (NLO) materials. A study by Revathi et al. (2017) explored the vibrational analysis of chloro, bromo, and fluoro-trifluoromethyl anilines, revealing the effects of halogen substitution on aniline structures and their implications for material science, particularly in the context of NLO materials. The research utilized experimental and theoretical vibrational analyses to investigate the effects of electron-donating and withdrawing groups on the aniline structure, providing insights into the design of novel NLO materials (Revathi et al., 2017).
Coordination Polymers
In the field of coordination chemistry, halogenated anilines have been employed as ligands for the synthesis of coordination polymers. Hajiashrafi et al. (2015) synthesized new Cd(II) and Hg(II) coordination polymers using 4-fluoro/bromo-N-(pyridin-4-ylmethylene)aniline ligands. This research highlighted the role of halogenated anilines in the formation of supramolecular architectures, with potential applications in materials science and catalysis (Hajiashrafi et al., 2015).
Antimicrobial Activities
The antimicrobial properties of compounds derived from halogenated anilines have been extensively studied. Başoğlu et al. (2012) investigated the synthesis of linezolid-like molecules starting from 3,4-difluoronitrobenzene, leading to various derivatives with significant antitubercular activities. This study underscores the potential of halogenated anilines in developing new antimicrobial agents, which could be relevant for public health applications (Başoğlu et al., 2012).
Synthesis and Functionalization
The synthesis and functionalization of halogenated anilines have been a subject of interest due to their utility in organic synthesis. Studies such as the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine by Stroup et al. (2007) demonstrate the versatility of halogenated anilines in organic synthesis, offering pathways for the selective substitution and functionalization of complex molecules (Stroup et al., 2007).
Eigenschaften
IUPAC Name |
3-bromo-4-fluoro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWKYBDBBKVKOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



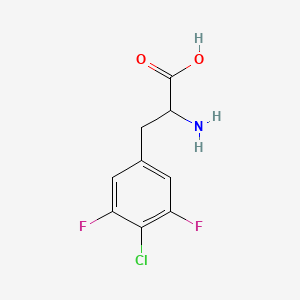
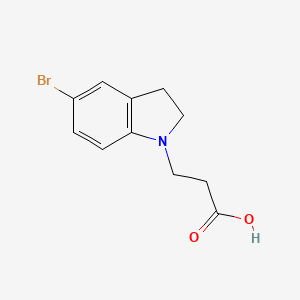

![[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1407420.png)

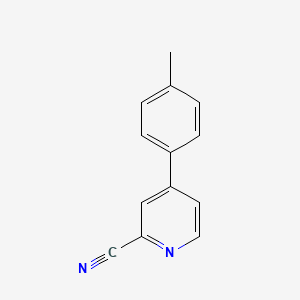
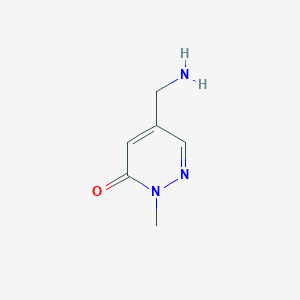
amine](/img/structure/B1407427.png)
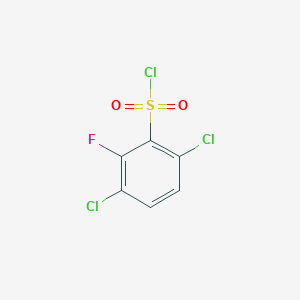

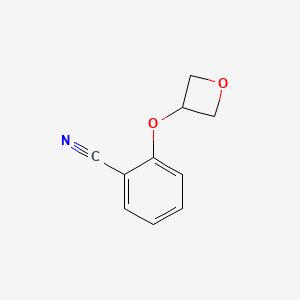
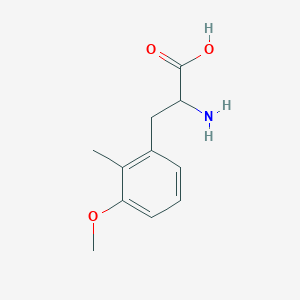
![[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1407433.png)
